Product packaging for Methyl 4-Methylindole-3-acetate(Cat. No.:)

Methyl 4-Methylindole-3-acetate

Cat. No.: B12289957
M. Wt: 203.24 g/mol
InChI Key: WRQKBVCSUVVYGU-UHFFFAOYSA-N
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Description

General Context of Indole-3-acetic Acid (IAA) as a Phytohormone

Indole-3-acetic acid (IAA) is the most prevalent and well-studied naturally occurring plant hormone belonging to the auxin class. taylorandfrancis.comwikipedia.org As the principal phytohormone, IAA is integral to nearly every aspect of plant growth and development. taylorandfrancis.com It is produced in actively growing tissues, such as the apical buds and young leaves, and is transported throughout the plant to regulate a multitude of physiological processes. wikipedia.orgclinisciences.com

Plants meticulously regulate their internal IAA levels through a combination of biosynthesis, degradation, and the formation of conjugates with other molecules, which ensures that appropriate concentrations are available in different tissues to orchestrate development. asm.orgnih.gov

Role of Esterification in Auxin Biology: The Case of Indole-3-acetate (B1200044) Methyl Esters (MeIAA)

Esterification is a key metabolic process that plants use to modulate the activity of phytohormones, including auxins. nih.gov By converting the carboxylic acid group of IAA into an ester, plants can create temporary storage forms of the hormone that can be transported and later converted back to the active form. nih.gov This process is a crucial part of maintaining auxin homeostasis.

A prime example of an esterified auxin is Methyl Indole-3-acetate (MeIAA), the methyl ester of IAA. researchgate.netnih.gov MeIAA is synthesized from IAA in a reaction catalyzed by the enzyme IAA carboxyl methyltransferase (IAMT1). researchgate.netnih.gov Although typically present in plants at low levels, MeIAA is not merely an inactive conjugate; it exhibits its own distinct biological activities. researchgate.netnih.gov Research has shown that MeIAA can be more potent than IAA in certain biological assays. For example, it more strongly suppresses hypocotyl elongation and root development in Arabidopsis while simultaneously enhancing the initiation of lateral roots. researchgate.netnih.gov

The conversion of MeIAA back to the biologically active free IAA is facilitated by a family of enzymes known as esterases. nih.gov This reversible conversion allows MeIAA to function as a stored form of IAA, providing a mechanism for the plant to release the active hormone when and where it is needed. researchgate.net This dynamic interplay between IAA and MeIAA highlights the sophisticated regulatory networks that govern auxin signaling and action in plants. nih.gov

Comparative Biological Effects of IAA and MeIAA

Biological EffectIndole-3-acetic acid (IAA)Methyl Indole-3-acetate (MeIAA)
Hypocotyl ElongationInhibitoryMore potently inhibitory than IAA researchgate.netnih.gov
Primary Root DevelopmentInhibitoryMore potently inhibitory than IAA researchgate.netnih.gov
Lateral Root InitiationPromotiveEnhances initiation researchgate.netnih.gov
Herbicidal ActivityOverdose effects can be herbicidalDemonstrates species-specific phytotoxicity and herbicidal properties distinct from other auxin mimics nih.govresearchgate.net

Structural and Functional Significance of Indole (B1671886) Ring Substitutions in Auxin Analogs

The biological activity of auxin is highly dependent on its chemical structure, specifically the indole ring and the carboxylic acid side chain. nih.gov Modifications to the indole ring, such as the addition of substituent groups, can significantly alter the molecule's activity, stability, and interaction with auxin receptors. nih.gov These structural differences are thought to account for varying binding affinities to auxin receptors like TIR1. nih.gov

The position and nature of the substituent are critical. For instance, 4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring auxin found in legumes that exhibits significantly higher biological activity than the unsubstituted IAA in some assays. frontiersin.orgwikipedia.org The presence of a chlorine atom at the 4-position of the indole ring enhances its potency. researchgate.net

Similarly, the introduction of a methyl group can also modulate activity. 4-Methylindole-3-acetic acid (4-CH₃-IAA) has been synthesized and studied as an auxin analog. researchgate.netresearchgate.net While it may show weaker activity in some aspects compared to 4-Cl-IAA, it still demonstrates significant auxin-like effects, such as inhibiting hypocotyl growth and promoting lateral root formation. researchgate.netresearchgate.net

The compound Methyl 4-Methylindole-3-acetate represents a molecule that combines two key modifications: a methyl group substitution on the indole ring (at the 4-position) and the esterification of the carboxylic acid side chain. This combination of structural features from both a ring-substituted analog (4-Methylindole-3-acetic acid) and an esterified derivative (MeIAA) suggests a potentially complex and unique biological activity profile, leveraging the functional consequences of both types of chemical modification.

Impact of Substitutions on the Indole-3-acetic Acid Backbone

Compound NameSubstitution at Position 4Side ChainGeneral Impact on Activity
Indole-3-acetic acid (IAA)-H (Hydrogen)-CH₂COOH (Carboxylic Acid)Baseline natural auxin activity taylorandfrancis.com
4-Chloroindole-3-acetic acid (4-Cl-IAA)-Cl (Chlorine)-CH₂COOH (Carboxylic Acid)Often exhibits higher potency than IAA wikipedia.orgresearchgate.net
4-Methylindole-3-acetic acid-CH₃ (Methyl)-CH₂COOH (Carboxylic Acid)Demonstrates auxin activity, including root formation and growth inhibition researchgate.netresearchgate.net
Methyl Indole-3-acetate (MeIAA)-H (Hydrogen)-CH₂COOCH₃ (Methyl Ester)Functions as a storage form; exhibits distinct, potent bioactivities researchgate.netnih.gov
This compound -CH₃ (Methyl) -CH₂COOCH₃ (Methyl Ester) Combines features of ring substitution and esterification

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B12289957 Methyl 4-Methylindole-3-acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 2-(4-methyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H13NO2/c1-8-4-3-5-10-12(8)9(7-13-10)6-11(14)15-2/h3-5,7,13H,6H2,1-2H3

InChI Key

WRQKBVCSUVVYGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CC(=O)OC

Origin of Product

United States

Synthetic Routes and Analog Design for 4 Methylindole 3 Acetate and Its Derivatives

Chemical Synthesis of Indole-3-acetic Acid Core Structure

The synthesis of the indole-3-acetic acid (IAA) scaffold is a fundamental process in organic chemistry, with applications in creating a wide array of biologically active compounds. wikipedia.orgrsc.org IAA is the most prevalent naturally occurring auxin, a class of plant hormones that regulate various physiological processes, including cell division and elongation. wikipedia.orgrsc.org

Several classical name reactions have been established for the synthesis of the indole (B1671886) ring system, which can be adapted to produce the indole-3-acetic acid core. These methods provide versatile routes starting from different precursors.

Fischer Indole Synthesis : This is one of the most common methods for synthesizing indoles. orgsyn.org It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.govyoutube.com For IAA synthesis, glutamic acid can be used as a precursor to the required aldehyde. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which rearranges via a wikipedia.orgwikipedia.org-sigmatropic shift to form the indole. youtube.com The conditions can be modified, and various catalysts, including Brønsted and Lewis acids, have been employed. youtube.comgoogle.com

Madelung Synthesis : This method involves the high-temperature, intramolecular cyclization of an N-phenylamide using a strong base, such as sodium or potassium ethoxide. wikipedia.orgyoutube.com It is particularly useful for preparing 2-alkyl-substituted indoles, which are not easily accessible through other methods. wikipedia.org The reaction requires vigorous conditions, with temperatures often ranging from 200–400 °C. wikipedia.org

Reissert Indole Synthesis : This synthesis begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.orgyoutube.com The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization, typically using zinc in acetic acid or other reducing agents like ferrous sulfate, to form an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This intermediate can then be decarboxylated by heating to yield the final indole. wikipedia.orgresearchgate.net

Nenitzescu Indole Synthesis : This reaction synthesizes 5-hydroxyindole (B134679) derivatives by reacting a benzoquinone with a β-aminocrotonic ester. wikipedia.orgnumberanalytics.com The mechanism involves a Michael addition followed by a nucleophilic attack and elimination to form the indole ring. wikipedia.org While primarily used for 5-hydroxyindoles, its versatility allows for the synthesis of various substituted indole derivatives. numberanalytics.comnih.gov

Table 1: Comparison of Established Indole Synthesis Methodologies

Synthesis MethodStarting MaterialsKey Features
Fischer Synthesis Phenylhydrazine, Aldehyde/KetoneWidely applicable, acid-catalyzed, proceeds via hydrazone intermediate. nih.govyoutube.com
Madelung Synthesis N-phenylamideIntramolecular cyclization, requires strong base and high temperatures. wikipedia.orgyoutube.com
Reissert Synthesis o-Nitrotoluene, Diethyl oxalateForms indole-2-carboxylic acid intermediate, involves reductive cyclization. wikipedia.orgresearchgate.net
Nenitzescu Synthesis Benzoquinone, β-Aminocrotonic esterProduces 5-hydroxyindoles, involves condensation and cyclization. wikipedia.orgyoutube.com

Specific Synthetic Approaches for 4-Methylindole-3-acetic Acid

To synthesize 4-methylindole-3-acetic acid, specific starting materials bearing the methyl group at the desired position are required. Routes starting from substituted nitrobenzenes are a common strategy.

The Reissert indole synthesis is particularly well-suited for this purpose as it begins with an ortho-nitrotoluene derivative. To obtain a 4-methylindole (B103444), one would start with 2-nitro-5-methyltoluene.

The synthesis proceeds in the following steps:

Condensation : 2-Nitro-5-methyltoluene is condensed with diethyl oxalate using a strong base like potassium ethoxide. This forms ethyl 3-(4-methyl-2-nitrophenyl)-2-oxopropanoate. wikipedia.orgresearchgate.net

Reductive Cyclization : The resulting keto-ester is then subjected to reductive cyclization. Reagents such as iron powder in acetic acid or zinc dust in acetic acid reduce the nitro group to an amine. researchgate.net The newly formed amine then intramolecularly attacks the ketone carbonyl group, leading to cyclization and subsequent dehydration to form the indole ring, yielding 4-methylindole-2-carboxylic acid. wikipedia.orgyoutube.com

Side Chain Introduction : The carboxylic acid at the 2-position is generally removed via decarboxylation. The acetic acid side chain at the 3-position is often introduced via a Mannich reaction on the 4-methylindole, followed by conversion of the resulting gramine (B1672134) derivative to an indole-3-acetonitrile (B3204565), and subsequent hydrolysis to 4-methylindole-3-acetic acid. A similar multi-step process has been documented for the preparation of 4-nitroindole-3-acetic acid. sioc-journal.cn

Alternatively, a Fischer indole synthesis can be employed, starting with (4-methylphenyl)hydrazine and a suitable four-carbon aldehyde equivalent, which upon reaction and cyclization would yield the 4-methylindole-3-acetic acid skeleton. google.com

Esterification Methods for Producing Methyl Indole-3-acetate (B1200044) and Analogs

The final step in the synthesis of Methyl 4-Methylindole-3-acetate is the conversion of the carboxylic acid group of 4-methylindole-3-acetic acid into a methyl ester. This is a standard esterification reaction. A common and effective method is Fischer-Speier esterification.

This process involves reacting the carboxylic acid (4-methylindole-3-acetic acid) with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mixture is typically heated under reflux to drive the reaction to completion. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. Water is eliminated, and the methyl ester is formed. Following the reaction, the excess alcohol is removed, and the product is purified. This method is widely used for preparing alkyl esters of indole-3-acetic acid and its analogs. google.com

The resulting product, Methyl indole-3-acetate (MeIAA), is known to be a metabolite of IAA. nih.gov While free IAA is the active hormone, its methyl ester can be hydrolyzed back to the active form by certain plant enzymes. nih.gov

Structure-Activity Relationships in Substituted Indole-3-acetic Acid Derivatives

The biological activity of IAA analogs is highly dependent on their molecular structure. Substitutions on the indole ring can significantly alter their efficacy as auxins, either enhancing, diminishing, or inhibiting their hormonal activity.

The 4-position of the indole ring is a sensitive site where substitution can profoundly impact auxin activity. Research into various analogs has shown that both the size and electronic properties of the substituent are critical.

Studies comparing different halogenated and alkylated IAA derivatives have provided insights into these relationships. For instance, the naturally occurring 4-chloroindole-3-acetic acid (4-Cl-IAA) has been shown to exhibit potent auxin activity, in some cases greater than that of IAA itself. researchgate.net This enhanced activity is linked to its effects on ethylene (B1197577) biosynthesis and signaling pathways in plants. researchgate.net

In contrast, other substitutions can lead to reduced or antagonistic effects. The auxin activity of various 4-substituted analogs can be systematically evaluated using bioassays, such as root growth inhibition or the expression of auxin-responsive reporter genes. researchgate.net A halogen at the 4-position is generally important for high auxin activity. researchgate.net While specific data for the 4-methyl group is less commonly reported in direct comparison tables, the general principles of structure-activity relationships suggest that even a small alkyl group like methyl can alter the molecule's fit within the auxin receptor complex (TIR1/AFB proteins), thereby modulating its biological response. researchgate.netnih.gov The introduction of a methyl group can affect the molecule's lipophilicity and steric profile, influencing its transport and binding affinity.

Table 2: Relative Auxin Activity of Selected 4-Substituted IAA Analogs

CompoundSubstituent at 4-PositionRelative Auxin Activity
Indole-3-acetic acid (IAA)-HBaseline
4-Chloroindole-3-acetic acid (4-Cl-IAA)-ClHigh / Potent researchgate.net
4-Methylindole-3-acetic acid-CH₃Activity is modulated

Note: The precise relative activity of 4-methylindole-3-acetic acid requires specific comparative bioassay data, but it is expected to differ from unsubstituted IAA due to the steric and electronic influence of the methyl group.

Comparative Analysis with Chloro- and Trifluoromethyl-Indole-3-acetic Acids

The substitution at the 4-position of the indole ring significantly influences the biological activity of indole-3-acetic acid (IAA) derivatives. A comparative analysis of 4-methylindole-3-acetic acid (4-CH₃-IAA) with its chloro- (4-Cl-IAA) and trifluoromethyl- (4-CF₃-IAA) analogs reveals distinct differences in their effects on plant growth and development.

Research has demonstrated that 4-Cl-IAA is generally a much more potent auxin than the parent compound, IAA nih.gov. For instance, in maize coleoptile segments, 4-Cl-IAA stimulates elongation far more effectively than IAA. It also induces a more rapid acidification of the surrounding medium, a key process in cell wall loosening and growth. Furthermore, its effect on cell membrane potential is distinct, causing an immediate and significant hyperpolarization compared to the transient depolarization induced by IAA nih.gov. This heightened activity is partly attributed to the reduced metabolic breakdown of 4-Cl-IAA within the plant tissue nih.gov.

4-CF₃-IAA, a fluorinated analog, also exhibits strong and unique biological activities. In studies with black gram cuttings, 4-CF₃-IAA showed a potent ability to promote root formation, even surpassing the activity of indole-3-butyric acid (IBA), a commonly used rooting agent, at certain concentrations nih.gov.

In contrast, 4-CH₃-IAA displays a different activity profile. While it strongly inhibits hypocotyl growth in Chinese cabbage and promotes hypocotyl swelling and lateral root formation in black gram, its ability to promote adventitious root formation is weak nih.gov. In these specific bioassays (hypocotyl growth inhibition and swelling), 4-CF₃-IAA demonstrated weaker activity than both 4-CH₃-IAA and 4-Cl-IAA nih.gov.

The varying activities of these 4-substituted analogs highlight the critical role of the substituent's electronic and steric properties in determining the molecule's interaction with auxin signaling pathways.

Comparative Biological Activity Data

The following tables summarize the research findings on the comparative activities of these compounds in various plant bioassays.

Table 1: Root Formation and Hypocotyl Growth

Compound Root Formation in Black Gram Cuttings Hypocotyl Growth Inhibition in Chinese Cabbage Hypocotyl Swelling & Lateral Root Formation in Black Gram
4-CH₃-IAA Weakly promoted Strong inhibition Strong promotion
4-Cl-IAA Data not specified in this context, but generally a strong auxin Strong activity Strong activity
4-CF₃-IAA Strong promotion (1.5x higher than IBA at 1x10⁻⁴ M) Weaker than 4-CH₃-IAA and 4-Cl-IAA Weaker than 4-CH₃-IAA and 4-Cl-IAA

Data sourced from Katayama et al., 2008 nih.gov.

Table 2: Physiological Effects on Maize Coleoptiles

Effect Indole-3-acetic Acid (IAA) 4-Chloroindole-3-acetic Acid (4-Cl-IAA)
Stimulation of Elongation Standard activity Much more active than IAA
Medium Acidification Induces acidification Faster kinetics of acidification than IAA
Membrane Potential Transient depolarization followed by slow hyperpolarization Immediate hyperpolarization (2-fold greater than IAA)

Data sourced from Karcz et al., 1995 nih.gov.

These comparative data underscore how the choice of substituent at the 4-position—be it a methyl, chloro, or trifluoromethyl group—dramatically alters the compound's biological function, creating a spectrum of auxin activities from strong growth promotion to specific inhibitory effects.

Emerging Research Directions and Applications of Methyl 4 Methylindole 3 Acetate

Advanced Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of Methyl 4-methylindole-3-acetate are crucial for understanding its metabolic fate, environmental distribution, and biological functions. A suite of advanced analytical techniques is employed for this purpose, primarily centered around chromatography and spectroscopy.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the workhorses for separating this compound from complex biological and environmental matrices. wikipedia.orgopenmedicinalchemistryjournal.com When coupled with mass spectrometry (MS), these techniques provide a high degree of sensitivity and specificity. wikipedia.orgopenmedicinalchemistryjournal.commdpi.com For instance, GC-MS can be used to analyze the compound by monitoring its characteristic molecular and fragment ions. openmedicinalchemistryjournal.commdpi.com Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust method for quantifying indole (B1671886) concentrations in various samples, including plasma and tissues. mdpi.com

Spectroscopic methods such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for structural elucidation and characterization. zobodat.atmdpi.comnih.gov FT-IR can identify the functional groups present in the molecule, while 1H and 13C NMR provide detailed information about the arrangement of atoms within the molecular structure. mdpi.comnih.gov UV-Vis spectroscopy can also be utilized for quantitative analysis, often after a colorimetric reaction to enhance detection. nih.govresearchgate.net

These analytical methodologies are not only pivotal for research but also for quality control in the potential commercial production of this compound and its derivatives.

Table 1: Advanced Analytical Methodologies for Indole Derivatives

Methodology Principle Application for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. Quantification in plant and environmental samples; identification of metabolic products. openmedicinalchemistryjournal.commdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds in a liquid phase and uses two stages of mass analysis for high selectivity and sensitivity. Highly sensitive quantification in complex biological matrices like plasma and tissues. mdpi.com
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their affinity to a stationary phase, often coupled with UV or fluorescence detection. Purification and quantification from reaction mixtures and biological extracts. wikipedia.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. Structural confirmation and elucidation of novel derivatives. mdpi.comnih.gov

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Confirmation of chemical structure and purity. zobodat.atnih.gov |

Biotechnological Applications in Agriculture and Plant Science

As a synthetic auxin, this compound holds significant promise for various biotechnological applications in agriculture, aimed at improving crop yield and resilience.

The action of this compound is analogous to the natural auxin, indole-3-acetic acid (IAA). It is believed to be hydrolyzed in plant tissues by esterases to release the active 4-methylindole-3-acetic acid, which then exerts its physiological effects. researchgate.net Research on the closely related methyl indole-3-acetate (B1200044) (MeIAA) in Arabidopsis thaliana has shown that it can inhibit primary root elongation and influence hypocotyl growth, demonstrating its potent auxin activity. wikipedia.orgresearchgate.net The methylation of the carboxyl group can enhance the compound's stability and uptake by plant tissues compared to its free acid form.

Table 2: Potential Agricultural Applications of this compound

Application Mechanism of Action Potential Benefit
Promotion of Adventitious Rooting Stimulates cell division and differentiation in stem cuttings. Enhanced propagation efficiency of horticultural and forestry species. zobodat.atresearchgate.net
Improved Fruit Development Influences cell enlargement and division in the ovary. Increased fruit size and yield in various fruit crops. zobodat.atresearchgate.net
Control of Flowering Interacts with other plant hormones to regulate floral initiation. Synchronization of flowering for more efficient harvesting. zobodat.at

| Weed Control (at high concentrations) | Induces uncontrolled and unsustainable growth in susceptible plants. | Selective removal of broadleaf weeds from cereal crops and pastures. zobodat.atnih.gov |

Interdisciplinary Studies on Microbiome-Host Interactions

The role of indole and its derivatives as signaling molecules in the communication between microbes and their hosts is a rapidly evolving field of study. These compounds are central to the chemical dialogue that shapes the composition and function of microbiomes in diverse environments, from the soil to the mammalian gut.

Indole, produced from tryptophan by a variety of bacteria, is a recognized intercellular signal that can influence biofilm formation, motility, virulence, and antibiotic resistance. zobodat.atmdpi.com It can act as a quorum sensing signal, allowing bacteria to coordinate their behavior in a population-density-dependent manner. zobodat.atresearchgate.net

Indole derivatives, including indole-3-acetic acid (IAA), are key signaling molecules in plant-microbe interactions. mdpi.comonlinescientificresearch.com Plant-growth-promoting bacteria can produce IAA to stimulate plant growth, creating a symbiotic relationship. onlinescientificresearch.com Conversely, pathogenic bacteria can manipulate host auxin signaling to facilitate infection. mdpi.com In the mammalian gut, microbial metabolites of tryptophan, such as indole and its derivatives, are crucial for maintaining immune homeostasis and the integrity of the intestinal barrier. nih.govacs.org

While direct studies on this compound in this context are limited, its structural similarity to other biologically active indoles suggests it could also participate in these complex interactions. It may be metabolized by gut microbiota or influence microbial community structure and function. Further research is needed to elucidate the specific roles of synthetic auxins like this compound in shaping microbiome-host relationships.

Expanding the Repertoire of Biologically Active Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry and drug discovery due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities. rsc.orgmdpi.com this compound serves as a valuable starting point for the synthesis of novel indole derivatives with potentially enhanced or entirely new biological functions.

The structure-activity relationship (SAR) of auxins has been extensively studied to understand the key molecular features required for their biological activity. zobodat.atnih.gov These studies reveal that modifications to the indole ring and the acetic acid side chain can dramatically alter the compound's potency and selectivity. zobodat.atnih.gov For example, the introduction of different substituents on the benzene (B151609) ring of the indole nucleus can modulate auxin activity. zobodat.at

Synthetic strategies for creating new indole derivatives are diverse and include methods like the Fischer indole synthesis. rsc.org By reacting indole-3-acetic acid derivatives with other chemical moieties, such as amino acids, a vast library of new compounds can be generated. researchgate.net These novel derivatives can then be screened for a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. openmedicinalchemistryjournal.comnih.govrsc.org The development of metal complexes with indole-containing ligands is another promising avenue for creating new therapeutic agents. mdpi.com

The exploration of derivatives based on the this compound structure could lead to the discovery of new plant growth regulators with improved properties, novel herbicides, or even therapeutic agents for human diseases.

Table 3: Compound Names Mentioned

Compound Name
2,4-Dichlorophenoxyacetic acid
4-methylindole-3-acetic acid
Acetic acid
Aminooxy-naphthylpropionic acid
Aminopyralid
Clopyralid
Dicamba
Florpyrauxifen-benzyl
Halauxifen-methyl
Indole-3-acetic acid
Indole-3-acetonitrile (B3204565)
Indole-3-butyric acid
Indole-3-pyruvic acid
MeIAA
This compound
Methyl indole-3-acetate
Naphthalene-1-acetic acid
Phenylacetic acid
Picloram

Q & A

Q. Common Byproducts :

  • Unreacted 3-formyl-indole intermediates.
  • Hydrolyzed carboxylic acid derivatives (due to moisture exposure) .

Advanced: How to design dose-response studies for this compound’s bioactivity?

Methodological Answer:

Dose Range : Test 5–7 concentrations (e.g., 1 nM–100 µM) to capture EC50_{50}/IC50_{50}.

Solvent Controls : Use ≤0.1% DMSO to avoid solvent toxicity.

Time-Course Analysis : Assess activity at 24, 48, and 72 hours to identify delayed effects.

Data Normalization : Express results as % inhibition relative to controls (e.g., untreated cells = 0%) .

Statistical Rigor : Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves and calculate Hill coefficients .

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